molecular formula C16H15N3O2 B11846307 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one CAS No. 61741-42-2

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one

Cat. No.: B11846307
CAS No.: 61741-42-2
M. Wt: 281.31 g/mol
InChI Key: LAYOKADKDXOBCF-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one typically involves the reaction of 4-chloroquinazoline with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced quinazoline compounds, and substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as lipase, which plays a role in lipid metabolism. The compound may also interact with other proteins and pathways involved in cell signaling and proliferation, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its anti-cancer properties.

    4-Chloroquinazoline: Used as an intermediate in the synthesis of various quinazoline derivatives.

    4-Hydroxyquinazoline: Studied for its anti-inflammatory and anti-microbial activities.

Uniqueness

2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .

Properties

CAS No.

61741-42-2

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16-18-14-5-3-2-4-13(14)15(20)19-16/h2-9H,10H2,1H3,(H2,17,18,19,20)

InChI Key

LAYOKADKDXOBCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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